(5-Methylpyridin-2-YL)methanethiol
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Overview
Description
(5-Methylpyridin-2-YL)methanethiol: is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, featuring a methyl group at the 5-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyridin-2-YL)methanethiol typically involves the reaction of 5-methyl-2-pyridylmethanol with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions to convert the hydroxyl group to a thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-2-YL)methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alcohols
Substitution: Various substituted pyridines
Scientific Research Applications
Chemistry: (5-Methylpyridin-2-YL)methanethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of thiol-containing molecules with proteins and enzymes. It is also used in the development of thiol-based inhibitors for various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-sensitive enzymes or pathways. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-YL)methanethiol involves its interaction with thiol-sensitive molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. This interaction can affect various biological pathways, including redox signaling and cellular metabolism .
Comparison with Similar Compounds
(5-Methylpyridin-2-YL)methanamine: This compound is similar in structure but contains an amine group instead of a thiol group.
2-Methyl-5-(methylthio)pyridine: Another similar compound with a methylthio group at the 5-position.
5-Methyl-2-pyridylmethanol: The alcohol counterpart of (5-Methylpyridin-2-YL)methanethiol.
Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a thiol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 |
InChI Key |
KPSSDFRMRPLAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CS |
Origin of Product |
United States |
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